1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl difluoroacetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the fluoroethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of cost-effective and readily available starting materials, along with efficient reaction conditions, is crucial for large-scale production. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but with a difluoromethyl group instead of a fluoroethyl group.
1-Methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the fluoroethyl group, making it less specific in its interactions.
Uniqueness
1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical properties and biological activity. This structural feature can enhance the compound’s stability, binding affinity, and specificity, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C10H11FN4O2 |
---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11FN4O2/c11-2-4-14-3-1-9(13-14)7-15-6-8(5-12-15)10(16)17/h1,3,5-6H,2,4,7H2,(H,16,17) |
InChI Key |
HVPJOBCDMXPYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CCF |
Origin of Product |
United States |
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